![molecular formula C22H24N4O4S4 B11652831 2-({2-[(2-Methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652831.png)
2-({2-[(2-Methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and is functionalized with multiple substituents that can influence its chemical behavior and interactions.
準備方法
The synthesis of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the benzothiazole core, followed by the introduction of the methoxy and nitro groups on the phenyl ring. The final steps involve the attachment of the diethylcarbamothioyl and sulfanyl groups under controlled conditions.
Reaction Conditions: The reactions are carried out under specific conditions, including the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Temperature control and purification steps are crucial to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory procedures with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent quality.
化学反応の分析
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, resulting in derivatives with modified functional groups.
科学的研究の応用
2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of advanced materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
When compared to similar compounds, 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Benzothiazole Derivatives: Compounds with a benzothiazole core but different substituents, such as 2-aminobenzothiazole.
Thioamide Compounds: Compounds with thioamide groups, such as thiourea derivatives.
Nitroaromatic Compounds: Compounds with nitro groups on aromatic rings, such as nitrobenzene derivatives.
特性
分子式 |
C22H24N4O4S4 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC名 |
[2-[[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]amino]-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C22H24N4O4S4/c1-4-25(5-2)22(31)33-13-20(27)23-15-6-8-17-19(11-15)34-21(24-17)32-12-14-10-16(26(28)29)7-9-18(14)30-3/h6-11H,4-5,12-13H2,1-3H3,(H,23,27) |
InChIキー |
ZVKMFNUUOCOMIS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=CC(=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


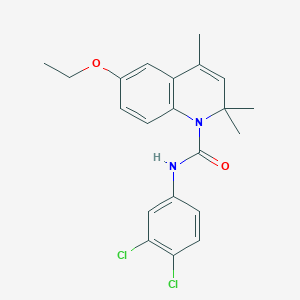
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652751.png)
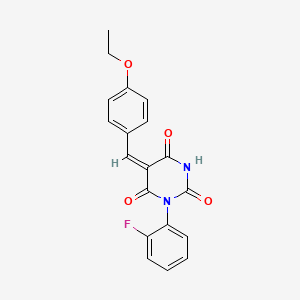
![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)
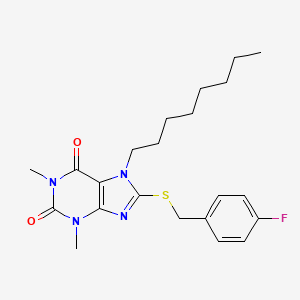
![3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11652783.png)
![3-methoxy-N-[2-(piperidin-1-yl)ethyl]-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B11652790.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11652795.png)
![8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11652800.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652808.png)
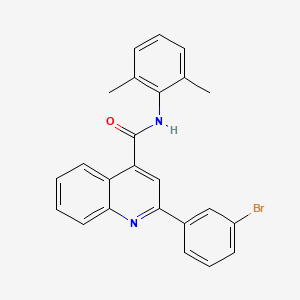
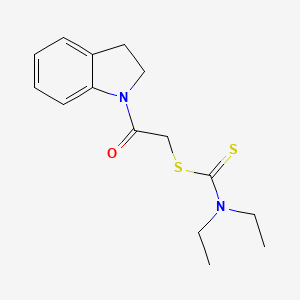
![N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11652812.png)
![(5Z)-2-imino-5-[(3-methylthiophen-2-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B11652817.png)
